Human Glutathione S-Transferase (hGST) Inhibition: Methyl 3-Amino-4-nitrobenzoate vs Methyl 3-Amino-5-chlorobenzoate
In a head-to-head in vitro inhibition study of 3-amino-benzoic acid methyl ester derivatives against human glutathione S-transferase (hGST) and glutathione reductase (hGR) purified from human blood, methyl 3-amino-4-nitrobenzoate was identified as the most effective hGST inhibitor with a Ki of 37.05 ± 4.487 μM, while methyl 3-amino-5-chlorobenzoate was the most effective hGR inhibitor with a Ki of 0.524 ± 0.109 μM [1]. Molecular docking further predicted that methyl 3-amino-4-nitrobenzoate exhibits the highest binding affinity for the GR receptor among the tested compounds, demonstrating a distinctive cross-target binding profile [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) against human GST and GR |
|---|---|
| Target Compound Data | Ki (hGST) = 37.05 ± 4.487 μM; highest binding affinity predicted for GR receptor |
| Comparator Or Baseline | Methyl 3-amino-5-chlorobenzoate: Ki (hGR) = 0.524 ± 0.109 μM (most effective hGR inhibitor in series) |
| Quantified Difference | Target compound is the most potent hGST inhibitor in the series; ~71-fold higher Ki for hGST vs comparator's Ki for hGR, reflecting distinct enzyme selectivity |
| Conditions | In vitro inhibition assay; GR and GST obtained from human blood with specific activity of 6.26 EU/mg protein and 8.57 EU/mg protein, respectively |
Why This Matters
For researchers investigating GST-mediated drug resistance or detoxification biology, methyl 3-amino-4-nitrobenzoate provides a validated, quantitative hGST-inhibitory scaffold that cannot be replicated by the chloro analog, which preferentially targets hGR.
- [1] Korkmaz, I. N.; Güller, P.; Kalın, R.; Özdemir, H. Assessment of 3-Amino-Benzoic Acid Methyl Ester Derivatives as Glutathione S-Transferase and Glutathione Reductase Inhibitor: Supported by Molecular Docking Studies. ChemistrySelect 2024, 9 (26), e202401362. View Source
